Cas no 912368-93-5 (2,6-dimethylpiperidin-3-amine, Mixture of diastereomers)

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- 3-Piperidinamine, 2,6-dimethyl-
- 2,6-Dimethylpiperidin-3-amine
- 2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
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- インチ: 1S/C7H16N2/c1-5-3-4-7(8)6(2)9-5/h5-7,9H,3-4,8H2,1-2H3
- InChIKey: NQAJSVQZNREMCL-UHFFFAOYSA-N
- ほほえんだ: N1C(C)CCC(N)C1C
じっけんとくせい
- 密度みつど: 0.854±0.06 g/cm3(Predicted)
- ふってん: 173.4±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.52±0.60(Predicted)
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476940-5.0g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 5.0g |
$2858.0 | 2023-07-10 | |
Enamine | EN300-1476940-2500mg |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95.0% | 2500mg |
$1931.0 | 2023-09-29 | |
1PlusChem | 1P0289MF-5g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 5g |
$3595.00 | 2024-04-20 | |
Enamine | EN300-1476940-0.25g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 0.25g |
$487.0 | 2023-07-10 | |
Aaron | AR0289UR-250mg |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 250mg |
$695.00 | 2025-02-15 | |
Enamine | EN300-1476940-0.5g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 0.5g |
$768.0 | 2023-07-10 | |
Aaron | AR0289UR-500mg |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
Aaron | AR0289UR-5g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 5g |
$3955.00 | 2024-07-18 | |
Aaron | AR0289UR-10g |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 10g |
$5850.00 | 2024-07-18 | |
1PlusChem | 1P0289MF-250mg |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |
912368-93-5 | 95% | 250mg |
$664.00 | 2024-04-20 |
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2,6-dimethylpiperidin-3-amine, Mixture of diastereomersに関する追加情報
Introduction to 2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5)
2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a mixture of diastereomers, which means it consists of different stereoisomers with the same molecular formula but different spatial arrangements of atoms. The unique structural properties of this compound make it an attractive candidate for various chemical and biological studies.
The chemical structure of 2,6-dimethylpiperidin-3-amine features a piperidine ring with methyl groups at the 2 and 6 positions and an amino group at the 3 position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The mixture of diastereomers adds complexity to its behavior in different environments, making it a valuable tool for exploring stereochemical effects in drug design and synthesis.
Recent research has highlighted the potential of 2,6-dimethylpiperidin-3-amine in various therapeutic areas. For instance, studies have shown that this compound can act as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. The ability to fine-tune the activity of GPCRs through the use of specific diastereomers opens up new avenues for developing more selective and effective drugs.
In addition to its role in receptor modulation, 2,6-dimethylpiperidin-3-amine has been investigated for its potential as a building block in the synthesis of complex molecules. Its reactivity and stability make it suitable for use in multistep synthetic routes, where it can be transformed into a wide range of derivatives with diverse biological activities. This versatility is particularly valuable in the early stages of drug discovery, where rapid screening and optimization are essential.
The pharmacological properties of 2,6-dimethylpiperidin-3-amine have also been explored in preclinical studies. Animal models have demonstrated that this compound exhibits promising anti-inflammatory and analgesic effects, suggesting its potential as a lead compound for developing new treatments for pain and inflammatory conditions. Further research is needed to elucidate the mechanisms underlying these effects and to optimize its therapeutic profile.
Safety and toxicity assessments are crucial for any compound with potential pharmaceutical applications. Preliminary studies on 2,6-dimethylpiperidin-3-amine have indicated that it has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are required to ensure its safety for human use. These assessments will include detailed analyses of its metabolic pathways, potential interactions with other drugs, and long-term effects on various organ systems.
The synthesis of 2,6-dimethylpiperidin-3-amine has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been developed to access this compound efficiently, including catalytic asymmetric synthesis and chiral resolution techniques. These methods not only improve the scalability of production but also enable the preparation of enantiomerically pure forms if desired.
In conclusion, 2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an important tool for exploring stereochemical effects and developing new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential uses, positioning it as a valuable asset in the quest for innovative treatments.
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